S-2-Benzothiazolyl-L-homocysteine S-2-Benzothiazolyl-L-homocysteine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20521778
InChI: InChI=1S/C11H12N2O2S2/c12-7(10(14)15)5-6-16-11-13-8-3-1-2-4-9(8)17-11/h1-4,7H,5-6,12H2,(H,14,15)/t7-/m0/s1
SMILES:
Molecular Formula: C11H12N2O2S2
Molecular Weight: 268.4 g/mol

S-2-Benzothiazolyl-L-homocysteine

CAS No.:

Cat. No.: VC20521778

Molecular Formula: C11H12N2O2S2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

S-2-Benzothiazolyl-L-homocysteine -

Specification

Molecular Formula C11H12N2O2S2
Molecular Weight 268.4 g/mol
IUPAC Name (2S)-2-amino-4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid
Standard InChI InChI=1S/C11H12N2O2S2/c12-7(10(14)15)5-6-16-11-13-8-3-1-2-4-9(8)17-11/h1-4,7H,5-6,12H2,(H,14,15)/t7-/m0/s1
Standard InChI Key WEAHOOGBZVZGMR-ZETCQYMHSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(S2)SCC[C@@H](C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SCCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

BTHC is systematically named S-2-benzothiazolyl-L-homocysteine, reflecting its L-configuration and the substitution of the thiol group in homocysteine with a benzothiazolyl ring. Its molecular formula, C11H12N2O2S2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}_{2}, corresponds to a molecular weight of 268.36 g/mol . The benzothiazole group introduces aromaticity and planar rigidity, contrasting with the flexible aliphatic chain of homocysteine. This structural duality enables interactions with both hydrophobic and hydrophilic environments, a feature critical for its biochemical behavior.

Synthesis and Production Methods

Enzymatic and Biocatalytic Approaches

Recent advances in enzymatic synthesis of homocysteine derivatives, such as S-adenosyl-L-homocysteine (SAH), highlight potential biocatalytic routes for BTHC . Recombinant enzymes like bleomycin hydrolase and SAH hydrolase, which catalyze thiolactone hydrolysis and condensation reactions, may be adapted to incorporate benzothiazolyl groups. Such methods offer stereochemical control and milder reaction conditions compared to traditional chemical synthesis .

Table 1: Comparative Synthesis Strategies

MethodAdvantagesLimitations
Chemical SynthesisHigh yield, scalabilityHarsh conditions, purification challenges
Enzymatic CatalysisStereoselectivity, mild conditionsEnzyme availability, substrate specificity

Physicochemical Properties

Solubility and Stability

BTHC exhibits very slight solubility in aqueous media (0.46 g/L at 25°C), attributed to the hydrophobic benzothiazolyl group . This low solubility necessitates the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) for in vitro applications. Stability studies recommend storage at -20°C under desiccated conditions to prevent oxidative degradation of the thioether linkage .

Density and Spectral Characteristics

With a calculated density of 1.44±0.1g/cm31.44 \pm 0.1 \, \text{g/cm}^3 at 20°C, BTHC’s solid-state packing is influenced by π-π stacking interactions between benzothiazolyl rings . Fourier-transform infrared (FTIR) spectroscopy would reveal characteristic peaks for the amide N-H stretch (~3300 cm⁻¹), carbonyl C=O (~1650 cm⁻¹), and benzothiazole C=N (~1600 cm⁻¹).

Applications in Biochemical Research

Role in Homocysteine Metabolism Studies

BTHC serves as a structural analog to investigate homocysteine metabolism, particularly transsulfuration and remethylation pathways. By mimicking endogenous homocysteine, it can competitively inhibit enzymes like cystathionine β-synthase (CBS) or methionine synthase, aiding mechanistic studies . For instance, its benzothiazolyl group may sterically hinder substrate binding, providing insights into enzyme active-site architecture.

SupplierPurity GradeStorage Conditions
J & K SCIENTIFIC LTD.>98%-20°C, desiccated
Chemsky International>95%-20°C, amber vial

Future Directions and Research Gaps

Unexplored Synthetic Routes

The development of one-pot enzymatic syntheses, inspired by SAH production methods , could streamline BTHC manufacturing. Engineering enzymes like α-amino-ε-caprolactam racemase to accept benzothiazole substrates may enable greener production with reduced byproducts.

Mechanistic and Pharmacological Studies

Further research is needed to characterize BTHC’s interactions with homocysteine-metabolizing enzymes and its pharmacokinetic profile. In vivo toxicity assays and biodistribution studies will determine its viability as a therapeutic agent or diagnostic tool.

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